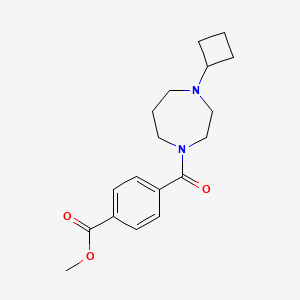
Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate is a synthetic organic compound with the molecular formula C18H24N2O3 and a molecular weight of 316.401 g/mol. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a benzoate ester group. The presence of the cyclobutyl group adds to its structural complexity and potential reactivity.
準備方法
The synthesis of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.
化学反応の分析
Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the diazepane ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the ester or diazepane ring, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds to Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate include other diazepane derivatives and benzoate esters. These compounds share structural features but may differ in their reactivity, biological activity, and applications. For example, benzodiazepines are well-known for their use as pharmaceuticals, while other diazepane derivatives may be used in different industrial or research contexts .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
生物活性
Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group , a diazepane ring , and an ester functional group . The molecular formula is C18H27N3O3, and it exhibits a complex interaction profile with various biological targets.
The primary mechanism of action for this compound involves its interaction with the human histamine H3 receptor . As an antagonist of this receptor, the compound may modulate neurotransmitter release in the central nervous system, potentially influencing conditions such as cognitive disorders and sleep regulation.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological effects:
- Cognitive Enhancement : Antagonism at the H3 receptor may enhance cognitive functions by increasing the release of neurotransmitters like acetylcholine .
- Anti-inflammatory Properties : Some diazepane derivatives have shown potential in reducing inflammation through modulation of immune responses .
Case Studies and Research Findings
A significant study highlighted the role of diazepane derivatives in modulating cannabinoid receptors. These compounds demonstrated selective agonistic activity towards the CB2 receptor while avoiding CB1 interactions, which are often associated with psychoactive effects. This selectivity suggests a therapeutic potential in pain management and inflammatory conditions without central side effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl, Diazepane | H3 receptor antagonist |
| 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide | Cyclobutyl, Diazepane, Sulfonamide | CB2 agonist |
| 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-benzaldehyde | Cyclobutyl, Diazepane | Potential anti-inflammatory |
特性
IUPAC Name |
methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-11-3-10-19(12-13-20)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILYVOJNSMJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














